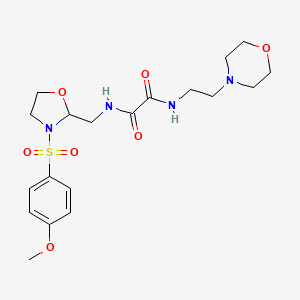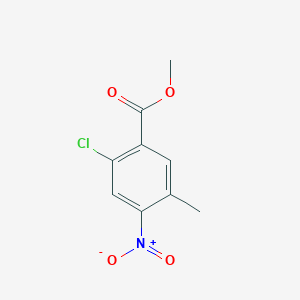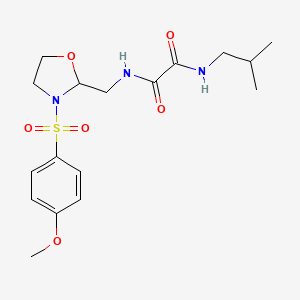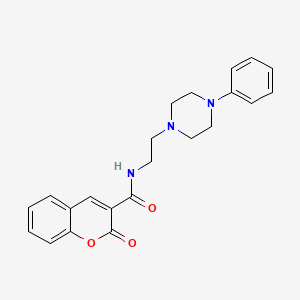![molecular formula C13H10N4S B2899863 7-(2,5-Dimethyl-3-thienyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 860648-52-8](/img/structure/B2899863.png)
7-(2,5-Dimethyl-3-thienyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2,5-Dimethyl-3-thienyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a type of pyrazolo[1,5-a]pyrimidine derivative . Pyrazolo[1,5-a]pyrimidines are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry and material science due to their photophysical properties .
Molecular Structure Analysis
The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The structure of these compounds can be modified at various positions, allowing for a wide range of derivatives .Chemical Reactions Analysis
The chemical reactions of pyrazolo[1,5-a]pyrimidines are highly dependent on the nature of the substituent group at position 7 . Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .Aplicaciones Científicas De Investigación
7-(2,5-Dimethyl-3-thienyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile has been studied for its potential applications in medicinal chemistry and biochemistry. It has been found to possess antioxidant, anti-inflammatory, and anti-cancer properties. In addition, this compound has been studied for its potential to inhibit the growth of certain bacteria and fungi. It has also been investigated for its ability to inhibit the activity of certain enzymes and receptors, as well as its ability to interact with other compounds.
Mecanismo De Acción
Target of Action
Pyrazolo[1,5-a]pyrimidine derivatives have been reported to have significant impact in medicinal chemistry . They have been associated with anticancer potential and enzymatic inhibitory activity , suggesting that they may target enzymes involved in cancer cell proliferation.
Mode of Action
It is known that pyrazolo[1,5-a]pyrimidines can interact with their targets and cause changes in their function . The presence of electron-donating groups (EDGs) at position 7 on the fused ring can improve both the absorption and emission behaviors , which might influence its interaction with its targets.
Pharmacokinetics
The presence of edgs at position 7 on the fused ring can improve both the absorption and emission behaviors , which might influence its bioavailability.
Result of Action
It is known that pyrazolo[1,5-a]pyrimidines have significant photophysical properties , and they have been associated with anticancer potential and enzymatic inhibitory activity . This suggests that they may have cytotoxic activities against certain cancer cells .
Action Environment
It is known that the properties and stability of pyrazolo[1,5-a]pyrimidines are comparable to commercial probes such as coumarin-153, prodan and rhodamine 6g , suggesting that they may be stable under various environmental conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of 7-(2,5-Dimethyl-3-thienyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile for lab experiments include its ease of synthesis and its potential for a variety of applications. Additionally, its structure and properties make it a promising candidate for various medicinal and biochemical applications. However, its exact mechanism of action is still not fully understood, and its effects on humans have not yet been thoroughly investigated.
Direcciones Futuras
The potential future directions for 7-(2,5-Dimethyl-3-thienyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile include further investigation into its mechanism of action, as well as its effects on humans. Additionally, further research could be conducted to explore its potential applications in the fields of medicinal chemistry and biochemistry. Additionally, further research could be conducted to explore its potential interactions with other compounds and its ability to inhibit the activity of certain enzymes and receptors. Finally, further research could be conducted to explore its potential as an antioxidant and its ability to scavenge free radicals and reduce oxidative damage.
Métodos De Síntesis
7-(2,5-Dimethyl-3-thienyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile can be synthesized from a variety of starting materials. One method involves the condensation of 2,5-dimethylthiophene and 1,5-diaminopyrimidine to form a pyrimidine ring. The resulting intermediate is then reacted with carbonitrile to generate this compound. Other methods of synthesis include the reaction of 2-methylthiophene and 1,5-diaminopyrimidine, as well as the reaction of 2,5-dimethylthiophene and 1,5-diaminopyrimidine with carbonitrile.
Propiedades
IUPAC Name |
7-(2,5-dimethylthiophen-3-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4S/c1-8-5-11(9(2)18-8)12-3-4-15-13-10(6-14)7-16-17(12)13/h3-5,7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWKXDFHRDWBAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)C2=CC=NC3=C(C=NN23)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(2-chlorobenzyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2899780.png)
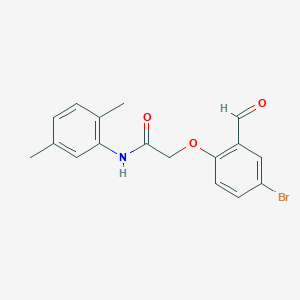


![N-[1-(Morpholine-4-carbonyl)cyclohexyl]prop-2-enamide](/img/structure/B2899788.png)
![N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B2899790.png)
![8-[(4-Benzylpiperazin-1-yl)methyl]-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2899791.png)
